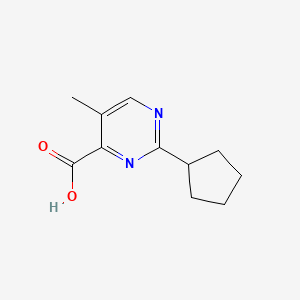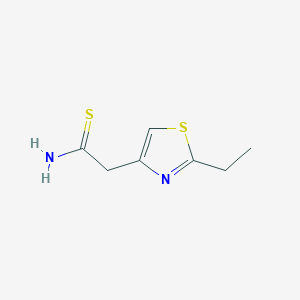
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which are known to impart unique chemical properties. The compound’s structure includes a piperidin-2-one moiety, which is a common feature in many biologically active molecules.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including substitution and oxidation reactions. One common synthetic route starts with the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran at low temperatures (12-16°C). The reaction mixture is then heated to reflux, followed by quenching with saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired compound .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilic properties, making it a potent inhibitor of certain enzymes. The piperidin-2-one moiety allows the compound to bind effectively to receptor sites, modulating various biochemical pathways .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethanol: This compound is used as a chiral intermediate in the synthesis of various pharmaceuticals.
2-Bromo-5-fluorophenol: Known for its use in the synthesis of polycyclic compounds and as a building block in organic synthesis.
1-Bromo-5-fluoropentane: Utilized in the preparation of various fluorinated organic compounds.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms on the phenyl ring, coupled with the piperidin-2-one structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15BrFNO2 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
AAEAXFRJYWPHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
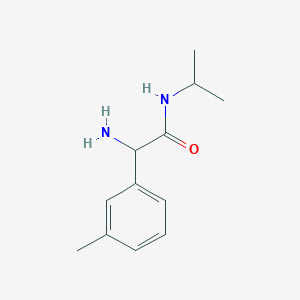
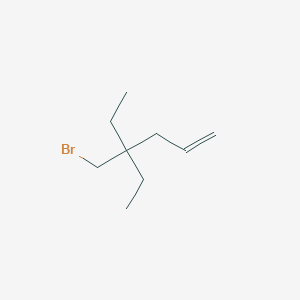
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
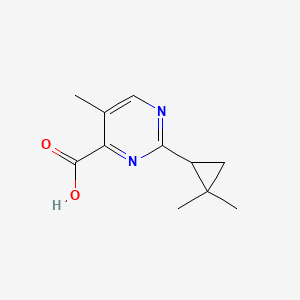



![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
